5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
The compound 5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic molecule that features a variety of functional groups, including bromophenyl, fluorophenyl, pyrazolyl, oxazolidinyl, and benzodiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the pyrazole and oxazolidinone rings, followed by their functionalization with bromophenyl and fluorophenyl groups. The final steps involve the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound 5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and nitrogen atoms makes it susceptible to oxidation under certain conditions.
Reduction: The compound can be reduced, particularly at the oxazolidinone and pyrazole rings.
Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its structure suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and oxazolidinone derivatives, such as:
- 1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazole
- 4-oxo-1,3-oxazolidin-3-yl derivatives
Uniqueness
The uniqueness of 5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one lies in its combination of multiple functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, supported by data tables and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the pyrazole ring and subsequent modifications to introduce the oxazolidinone and benzodiazole moieties.
Synthetic Pathway
- Formation of Pyrazole : The initial step often involves the reaction of 4-bromophenyl and 4-fluorophenyl derivatives with appropriate reagents to form the pyrazole core.
- Oxazolidinone Formation : The introduction of the oxazolidinone functionality is achieved through cyclization reactions involving isocyanates or similar reagents.
- Benzodiazole Integration : Finally, the benzodiazole unit is integrated via condensation reactions.
Structural Analysis
The structural elucidation of the compound can be performed using techniques such as X-ray crystallography, which provides insights into the molecular conformation and intermolecular interactions.
Component | Description |
---|---|
Molecular Formula | C28H24BrF N6O2 |
Molecular Weight | 516.42 g/mol |
Crystallographic Data | Triclinic, P1 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds in this class. For instance, compounds featuring pyrazole derivatives have shown significant activity against various bacterial strains.
Case Study: Antimicrobial Testing
A study conducted by Chaudhuri et al. on pyrazoline insecticides indicated that similar structures exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis.
Anticancer Properties
Research has also explored the anticancer potential of pyrazole derivatives. The compound's structural features allow for interaction with various cellular targets involved in cancer progression.
Research Findings
In vitro studies have demonstrated that pyrazole-based compounds can inhibit cancer cell proliferation through apoptosis induction mechanisms .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Apoptosis induction |
MCF-7 | 8.3 | Cell cycle arrest |
Enzyme Inhibition
Another significant biological activity observed is the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
Enzyme Activity Assay
Studies have reported that certain derivatives can inhibit COX enzymes effectively, suggesting potential applications in anti-inflammatory therapies .
Properties
Molecular Formula |
C27H21BrFN5O3 |
---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36) |
InChI Key |
YGPZZDKSASSELG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |
Origin of Product |
United States |
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